2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 2H-1,2,3-benzotriazole with 4-methylphenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride. This intermediate is then reacted with an amine, such as 4-methylaniline, under basic conditions to yield the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole ring can also interact with nucleic acids, potentially affecting gene expression and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide can be compared with other benzotriazole derivatives, such as:
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-iodobenzoate
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-(4-morpholinylsulfonyl)benzoate
These compounds share the benzotriazole core but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the benzotriazole ring and the acetamide group in this compound imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-17-13-4-2-3-5-14(13)18-19/h2-9H,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNZCHCSKLZUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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